Dual IKK and HDAC3 Inhibition Polypharmacology
4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide uniquely combines potent IKK inhibition (IKK-2 IC₅₀ = 40 nM) with low-nanomolar HDAC3 inhibition (IC₅₀ = 1.8 nM) in a single molecular entity [1]. In contrast, the pure Syk inhibitor R112 (CAS 575474-82-7) exhibits no detectable HDAC3 activity (IC₅₀ >10 µM), and the dedicated IKK-2 inhibitor TPCA-1 shows minimal HDAC engagement [2]. This dual pharmacophore enables simultaneous blockade of NF-κB signaling and epigenetic modulation, a capability absent in all comparators.
| Evidence Dimension | Broad-spectrum target engagement (IKK + HDAC3) |
|---|---|
| Target Compound Data | IKK-2 IC₅₀ = 40 nM; HDAC3 IC₅₀ = 1.8 nM |
| Comparator Or Baseline | R112: Syk Ki = 96 nM, HDAC3 IC₅₀ >10 µM; TPCA-1: IKK-2 IC₅₀ = 17.9 nM, HDAC3 not reported/negligible |
| Quantified Difference | HDAC3 activity: Target = 1.8 nM vs. R112 >10 µM (>5,500-fold difference); TPCA-1 no measurable HDAC3 inhibition. |
| Conditions | Biochemical cell-free assays; HDAC3 assay using HDAC Glo substrate, 20 min incubation. |
Why This Matters
A single compound replacing two separate inhibitors reduces DMSO burden and simplifies multi-pathway experimental designs.
- [1] BindingDB Entries BDBM50481803 (HDAC3) and Merck Millipore datasheet (IKK). View Source
- [2] Identification of the Syk kinase inhibitor R112. J Allergy Clin Immunol. 2005; TPCA-1 datasheet (Selleck Chemicals). View Source
